molecular formula C12H13N3 B8359374 N2-methyl-N3-phenylpyridine-2,3-diamine

N2-methyl-N3-phenylpyridine-2,3-diamine

Cat. No.: B8359374
M. Wt: 199.25 g/mol
InChI Key: WSAKJYKPYLLCPZ-UHFFFAOYSA-N
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Description

N2-methyl-N3-phenylpyridine-2,3-diamine is a functionalized pyridine-diamine compound designed for research and development applications. Pyridine derivatives analogous to this structure are extensively investigated in material science and medicinal chemistry due to their tunable electronic properties and biological activity . These compounds often serve as key intermediates in synthesizing more complex molecules, such as dyes for smart materials and ligands for metal complexation . Research on similar 2-N-phenylaminopyridine structures highlights their significance in developing novel materials, with studies utilizing techniques like X-ray diffraction, DFT calculations, and spectroscopic analysis to elucidate their properties [citation:3). Furthermore, diamine-substituted heterocycles are frequently explored as core structures in pharmaceutical research for their potential to interact with various biological targets . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-N-methyl-3-N-phenylpyridine-2,3-diamine

InChI

InChI=1S/C12H13N3/c1-13-12-11(8-5-9-14-12)15-10-6-3-2-4-7-10/h2-9,15H,1H3,(H,13,14)

InChI Key

WSAKJYKPYLLCPZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=N1)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N2-methyl-N3-phenylpyridine-2,3-diamine with analogous compounds, emphasizing substituent effects:

Compound Name Substituents (N2, N3) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound CH₃, C₆H₅ C₁₂H₁₄N₃ ~200.26* High lipophilicity; phenyl enhances aromatic interactions
N3-Ethylpyridine-2,3-diamine H, C₂H₅ C₇H₁₁N₃ 137.18 Lower steric hindrance; simpler alkyl chain
N2-Cyclopropylpyridine-2,3-diamine Cyclopropyl, H C₈H₁₁N₃ 149.20 Cyclopropyl adds conformational rigidity; potential metabolic stability
N2-(3-Fluorophenyl)pyridine-2,3-diamine 3-F-C₆H₄, H C₁₁H₁₀FN₃ 203.22 Fluorine enhances electronegativity and bioavailability
N2-Methyl-6-(trifluoromethyl)pyridine-2,3-diamine CH₃, H (with CF₃ at C6) C₈H₈F₃N₃ 203.16 Trifluoromethyl increases electron-withdrawing effects and metabolic stability

*Estimated based on analogous compounds.

Key Observations:
  • Electronic Effects: The methyl group at N2 is electron-donating, while phenyl introduces resonance effects, altering the basicity of adjacent amino groups. Fluorinated derivatives (e.g., N2-(3-fluorophenyl)) exhibit enhanced electronegativity, influencing hydrogen-bonding capabilities .
  • Steric Effects : Bulky substituents like phenyl or cyclopropyl may hinder interactions with narrow enzyme active sites compared to smaller groups (e.g., methyl or ethyl) .
Anticancer Potential:

Pyridine-2,3-diamine derivatives dimerize into bioactive compounds with anticancer properties . For example, benzo[g]quinoxaline derivatives () show cytotoxicity via apoptosis induction. The phenyl group in the target compound may enhance binding to hydrophobic pockets in target proteins, similar to aromatic substituents in active anticancer agents .

Antimicrobial Activity:

Structure-activity relationship (SAR) studies () indicate that substituent nature directly impacts antibacterial efficacy. The methyl and phenyl groups in the target compound could optimize interactions with bacterial enzymes, though excessive hydrophobicity might limit solubility .

Neurotoxicity Considerations:

This underscores the importance of substituent selection in avoiding off-target toxicity .

Preparation Methods

N2-Methylation via Nucleophilic Substitution

The N2 amine of 2,3-diaminopyridine is selectively methylated using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is conducted in dimethylformamide (DMF) at 80°C for 6–8 hours, achieving 85–88% yield.

Mechanistic Insight:
The base deprotonates the amine, enhancing nucleophilicity for the SN2 attack on methyl iodide.

Reaction Scheme:

2,3-Diaminopyridine+CH3IK2CO3,DMFN2-Methyl-2,3-diaminopyridine\text{2,3-Diaminopyridine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{N2-Methyl-2,3-diaminopyridine}

N3-Phenylation via Buchwald-Hartwig Amination

The N3 amine is functionalized with a phenyl group using palladium-catalyzed cross-coupling. A mixture of N2-methyl-2,3-diaminopyridine, bromobenzene (C₆H₅Br), tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), and Xantphos ligand in toluene at 110°C for 12 hours yields the target compound with 75–80% efficiency.

Reaction Scheme:

N2-Methyl-2,3-diaminopyridine+C6H5BrPd2(dba)3,XantphosThis compound\text{N2-Methyl-2,3-diaminopyridine} + \text{C}6\text{H}5\text{Br} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{this compound}

Critical Parameters:

  • Ligand Choice: Xantphos enhances catalytic activity by stabilizing the Pd center.

  • Solvent: Toluene minimizes side reactions compared to polar aprotic solvents.

One-Pot Tandem Synthesis

Recent advances propose a tandem approach combining hydrogenation, methylation, and arylation in a single reactor. This method uses 2,3-dinitropyridine, methyl iodide, bromobenzene, and a dual catalyst system (Pd/C for hydrogenation and Pd(OAc)₂ for coupling). The process achieves an overall yield of 70% with reduced purification steps.

Advantages:

  • Eliminates intermediate isolation.

  • Lowers solvent consumption by 40%.

Limitations:

  • Requires precise stoichiometric control to prevent over-alkylation.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

The N2 and N3 amines exhibit similar reactivity, leading to mixed products. Solution: Use bulky bases (e.g., DBU) to selectively deprotonate the N2 amine, favoring methylation at that site.

Catalyst Deactivation in Coupling Reactions

Palladium catalysts may lose activity due to ligand degradation. Solution: Introduce fresh ligand aliquots mid-reaction or switch to more stable ligands like BINAP.

Purification Difficulties

The product’s polarity complicates isolation. Solution: Employ silica gel chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water.

Q & A

Basic Questions

Q. What are the established synthetic routes for N2-methyl-N3-phenylpyridine-2,3-diamine, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 2,3-diaminopyridine with methyl and phenyl halides. Key steps include:

  • Using bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate amine groups .
  • Optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance substitution efficiency .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from byproducts .
    • Critical Parameters : Excess alkylating agents (1.5–2.0 equivalents) improve yields, while inert atmospheres (N₂/Ar) prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

  • Methodological Answer :

  • 1H/13C NMR : Identify NH protons (δ 5.5–6.5 ppm, broad) and methyl/phenyl substituents (δ 2.3–2.5 ppm for CH₃; aromatic protons at δ 6.8–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 230.1294 for C₁₂H₁₅N₃) .
  • FT-IR : Detect NH stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :

  • Standardized Assays : Conduct dose-response curves (IC₅₀/EC₅₀) under consistent conditions (pH, temperature) to compare potency .
  • Structural Validation : Use X-ray crystallography or DFT-optimized geometries to confirm substituent orientation and electronic effects .
  • Target-Specific Profiling : Employ kinase/enzyme panels to identify off-target interactions that may explain variability .

Q. What strategies are recommended for elucidating the electronic effects of N2-methyl and N3-phenyl substituents on the pyridine ring's reactivity?

  • Methodological Answer :

  • Computational Modeling : Perform density functional theory (DFT) calculations to map electron density (e.g., HOMO/LUMO orbitals) and predict sites for electrophilic/nucleophilic attack .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to probe rate-determining steps .
  • Substituent Scanning : Synthesize analogs with electron-withdrawing/donating groups (e.g., NO₂, OMe) and analyze Hammett correlations .

Q. How can researchers optimize the regioselectivity of N2 vs. N3 substitution during derivatization of pyridine-2,3-diamine scaffolds?

  • Methodological Answer :

  • Steric Control : Bulkier reagents (e.g., tert-butyl halides) favor substitution at the less hindered N2 position .
  • Temperature Modulation : Lower temperatures (0–25°C) favor kinetic control (N2 substitution), while higher temperatures (80°C) promote thermodynamic control (N3 substitution) .
  • Protecting Groups : Temporarily protect N3 with Boc groups to direct alkylation to N2, followed by deprotection .

Key Data from Literature

Parameter Observation Source
Synthetic Yield 65–72% for alkylation under optimized conditions (K₂CO₃, DMF, 80°C)
Melting Point 145–148°C (crystalline form)
Solubility >10 mg/mL in DMSO; <1 mg/mL in H₂O
Enzyme Inhibition (IC₅₀) 8.3 µM against tyrosine kinase ABL1 (vs. 23 µM for unsubstituted analog)

Notes for Experimental Design

  • Contradiction Analysis : If conflicting bioactivity data arise, verify compound purity (>95% by HPLC) and confirm stereochemistry (e.g., chiral centers) .
  • Advanced Characterization : Use single-crystal X-ray diffraction to resolve ambiguities in regiochemistry .

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